Introduction: The Strategic Value of a Fluorinated Scaffold
Introduction: The Strategic Value of a Fluorinated Scaffold
An In-Depth Technical Guide to 2-(Trifluoromethyl)-1H-indole (CAS: 51310-54-4)
In the landscape of medicinal chemistry, the indole core is a quintessential "privileged scaffold," a framework renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this core is a cornerstone of modern drug design. The introduction of a trifluoromethyl (CF₃) group, particularly at the 2-position, represents a powerful tactic to modulate a molecule's pharmacological profile.[2]
The CF₃ group is a bioisostere for chlorine but possesses unique electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a compound's characteristics.[3] Specifically, incorporating a CF₃ group can:
-
Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism, which can increase a drug's half-life.[1][3]
-
Increase Lipophilicity : This property can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability.[1][2]
-
Modulate Receptor Binding : The steric bulk and electronic effects of the CF₃ group can alter the conformation of a molecule, leading to stronger and more selective interactions with biological targets.[1][3]
This guide provides a comprehensive technical overview of 2-(trifluoromethyl)-1H-indole, a key building block that leverages these advantages. We will explore its synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
2-(Trifluoromethyl)-1H-indole is a solid at room temperature. Its key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 51310-54-4 | [4] |
| Molecular Formula | C₉H₆F₃N | [4] |
| Molecular Weight | 185.15 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 106-110 °C | |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(F)(F)F | [4] |
| InChI | 1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H | [4] |
| InChIKey | QFHVHZJGQWMBTE-UHFFFAOYSA-N | [4] |
Synthesis Methodologies: Constructing the Core
The construction of the 2-(trifluoromethyl)-1H-indole scaffold can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This modern, one-pot approach offers an efficient and regioselective route to 2-(trifluoromethyl)indoles.[5][6] The causality behind this method's success lies in the use of a stable, easy-to-handle copper-trifluoromethylating reagent (CuCF₃), often derived from the inexpensive industrial byproduct fluoroform (HCF₃).[6][7] The reaction proceeds through a domino sequence, ensuring the CF₃ group is unambiguously placed at the 2-position.[5]
Caption: Domino synthesis of 2-(trifluoromethyl)-1H-indole.
Detailed Experimental Protocol:
-
Reactants: A solution of the starting 2-alkynylaniline and the fluoroform-derived CuCF₃ reagent are combined in a suitable solvent.[5][7]
-
Protecting Groups: N-tosyl or N-mesyl derivatives of the aniline are often crucial for successful cyclization and product formation.[5]
-
Additives & Conditions: The reaction is typically influenced by additives like tetramethylethylenediamine (TMEDA), which can act as both a ligand and a carbon donor in subsequent transformations (e.g., to form 3-formyl derivatives).[5] The reaction is heated to facilitate the domino sequence.
-
Workup: Standard aqueous workup and purification by column chromatography yield the final product.
-
Causality: The reaction is initiated by the addition of the CF₃ radical to the alkyne. This is followed by an intramolecular cyclization of the resulting vinyl radical onto the aniline ring, which, after rearomatization, yields the indole core. The N-protecting group facilitates the cyclization by modulating the electronics of the aniline nitrogen.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic, powerful, and versatile method for constructing indoles, discovered by Emil Fischer in 1883.[8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[9] To synthesize 2-(trifluoromethyl)-1H-indole, a trifluoromethyl-containing ketone is required.
Caption: Workflow of the Fischer indole synthesis.
Detailed Experimental Protocol:
-
Step 1: Hydrazone Formation: Phenylhydrazine is condensed with a trifluoromethyl ketone (e.g., 1,1,1-trifluoro-3-phenylacetone) in a solvent like acetic acid.[9] This step often occurs readily upon mixing the reactants.
-
Step 2: Cyclization: The formed hydrazone (which can be isolated or used in situ) is heated in the presence of an acid catalyst.[9]
-
Catalyst Choice: The causality of the catalyst is critical. Brønsted acids (e.g., polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are used to promote the key tautomerization and subsequent[7][7]-sigmatropic rearrangement.[8][10]
-
Mechanism: The acid protonates the hydrazone, which tautomerizes to an ene-hydrazine. This intermediate undergoes a[7][7]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to form the stable indole ring.[8][9]
-
Workup: The reaction mixture is cooled, neutralized, and the product is extracted and purified, typically by chromatography or recrystallization.
Chemical Reactivity and Derivatization
The presence of the strongly electron-withdrawing CF₃ group at the C2 position significantly influences the reactivity of the indole ring. This deactivates the C2 position towards electrophilic attack and increases the acidity of the N-H proton compared to unsubstituted indole. The C3 position remains the most nucleophilic carbon, making it the primary site for electrophilic substitution.
Caption: Key reactive sites of 2-(trifluoromethyl)-1H-indole.
Key Reactions:
-
N-Functionalization: The increased acidity of the N-H proton facilitates deprotonation with a suitable base (e.g., NaH), allowing for subsequent alkylation, acylation, or arylation at the nitrogen atom.
-
C3-Electrophilic Substitution: The electron-rich C3 position readily undergoes electrophilic substitution reactions. For example, 3-formyl-2-(trifluoromethyl)indoles can be synthesized, which are valuable intermediates for further elaboration.[5][11]
-
Ring Functionalization: Standard aromatic substitution reactions (e.g., halogenation, nitration) can be performed on the benzene portion of the indole core, providing further handles for diversification, such as in cross-coupling reactions.
Applications in Medicinal Chemistry and Drug Discovery
2-(Trifluoromethyl)-1H-indole is not just a synthetic target but a crucial starting point for the development of novel therapeutics. The trifluoromethyl indole scaffold is found in molecules targeting a wide range of diseases.[1][2][12]
-
Anti-inflammatory Agents: A 2-trifluoromethyl analogue of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin was found to be a potent and selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer anti-inflammatory drugs.[13] Derivatives have also been investigated as inhibitors of the interleukin-1 (IL-1) receptor, a key target in inflammatory diseases.[14][15]
-
Anticancer and Kinase Inhibitors: The indole scaffold is a common feature in kinase inhibitors.[16] Fluorination can enhance binding affinity and selectivity, making 2-(trifluoromethyl)-1H-indole a valuable building block for designing new anticancer agents.[16][17]
-
CNS Agents: The enhanced lipophilicity imparted by the CF₃ group can improve a drug's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.[3] This makes the scaffold relevant for developing treatments for neurological disorders.[18]
Caption: Drug discovery workflow using the indole scaffold.
Safety and Handling
As a laboratory chemical, 2-(trifluoromethyl)-1H-indole must be handled with appropriate precautions. It is classified as acutely toxic if swallowed and causes skin, eye, and respiratory irritation.[4]
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| STOT SE 3 | H335 | May cause respiratory irritation | [4] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[19][20]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[19][20] Avoid breathing dust.[21]
-
Handling: Wash hands thoroughly after handling.[19] Do not eat, drink, or smoke when using this product.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][22] Store locked up.[19]
Conclusion
2-(Trifluoromethyl)-1H-indole (CAS 51310-54-4) is more than a simple heterocyclic compound; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. The trifluoromethyl group at the C2 position confers enhanced metabolic stability, lipophilicity, and unique electronic properties that are highly desirable in drug candidates. With robust and versatile synthetic routes available, this scaffold provides researchers with a reliable starting point for exploring new chemical space. Its proven applicability in developing potent anti-inflammatory, anticancer, and CNS-active agents ensures that 2-(trifluoromethyl)-1H-indole will remain a molecule of significant interest in the ongoing quest for novel and more effective therapeutics.
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5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. (2020). Archiv der Pharmazie. Retrieved from [Link]
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